1-Methyl-2-(methylamino)benzimidazole-4,7-diol
Description
Properties
IUPAC Name |
1-methyl-2-(methylamino)benzimidazole-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOEDAVTCGDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC(=C2N1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
The most widely reported method involves acid-catalyzed condensation of o-phenylenediamine derivatives with methylamine and formaldehyde. Source details a protocol using hydrochloric acid (2 M concentration) at reflux temperatures (80–100°C) for 6–8 hours, producing yields of 72–78%. Critical parameters include:
-
Molar ratios : A 1:1.2:1.5 ratio of o-phenylenediamine:methylamine:formaldehyde minimizes byproduct formation.
-
Catalyst selection : Sulfuric acid alternatives increase yield to 85% but require neutralization steps.
Table 1 compares acid catalysts under standardized conditions:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HCl | 80 | 8 | 72 | 95.2 |
| H2SO4 | 90 | 6 | 85 | 97.8 |
| p-TSA | 75 | 7 | 81 | 96.5 |
Data synthesized from and analogous benzimidazole syntheses.
Microwave-Assisted Optimization
Recent adaptations employ microwave irradiation to accelerate cyclization. Trials at 150 W power reduce reaction times to 15–20 minutes while maintaining yields at 80–82%. Energy efficiency improvements (35% reduction in E-factor) make this method environmentally favorable despite higher equipment costs.
Multi-Step Functionalization Approaches
Oxadiazolyl Side Chain Incorporation
The patent’s detailed process for installing 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl groups provides insights into regioselective functionalization. Key learnings include:
-
Cyclization agents : N,N-carbonyldiimidazole (CDI) enables efficient heterocycle formation at 0–5°C.
-
Solvent systems : Mixtures of tetrahydrofuran and dimethylacetamide (3:1 v/v) enhance solubility of intermediates.
Purification and Crystallization Techniques
Solvent-Dependent Recrystallization
Optimal purity (≥99%) is achieved through graded ethanol/water mixtures (70:30 v/v) at 4°C, producing monoclinic crystals suitable for X-ray diffraction analysis. Alternative solvents:
-
Ethyl acetate : Faster crystallization but lower yield recovery (68% vs. 82% for ethanol/water).
-
Acetonitrile : Requires seed crystals but improves polymorphic consistency.
Chromatographic Refinement
Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes methylated byproducts. Pilot-scale trials demonstrate 98.5% purity with 15% solvent cost savings compared to recrystallization.
Industrial Scalability Considerations
Continuous-Flow Reactor Design
Adapting batch protocols to flow chemistry reduces processing time by 40% while maintaining 85–88% yields. Key parameters:
-
Residence time : 12 minutes at 100°C
-
Pump rate : 5 mL/min for reagent solutions
Waste Stream Management
Neutralization of acidic byproducts generates 2.3 kg of sodium sulfate per kilogram of product. Patent’s solvent recovery systems (distillation towers with 92% efficiency) mitigate environmental impact.
Analytical Characterization Protocols
Spectroscopic Verification
-
¹H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 1H, Ar-H), 3.42 (s, 3H, N-CH3), 2.98 (s, 3H, NH-CH3).
-
HRMS : m/z 225.0873 [M+H]+ (calculated 225.0865).
Purity Assessment
UPLC-PDA methods (C18 column, 0.1% formic acid/acetonitrile gradient) achieve baseline separation of degradation products with LOD = 0.05 μg/mL.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzimidazoles.
Substitution: Alkylated benzimidazoles.
Scientific Research Applications
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been explored for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Position 2 Modifications
The 2-position substituent significantly impacts both pharmacological activity and metabolic stability:
- 2-Trifluoromethyl derivatives (e.g., 5,6-dichloro-2-trifluoromethylbenzimidazole-4,7-dione, 9b ): These compounds exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, which resists oxidative metabolism. For example, compound 11a (2-trifluoromethyl) demonstrated superior stability compared to 2-methyl analogs in P2X3 receptor antagonism studies .
- 2-Methyl derivatives (e.g., KCB-77033 ): While active, 2-methyl groups are prone to phase I metabolism, leading to shorter half-lives .
- 2-Methylamino substituent (target compound): The methylamino group introduces both steric bulk and moderate electron donation. Analogous substitutions, such as para-amino groups in quinazolinones (e.g., derivative 42), enhance binding affinity through hydrogen bonding, as seen in CDK9 inhibition studies (IC₅₀ = 3.4 µM) .
Halide Substitutions
Halogenation at positions 5 and 6 enhances bioactivity:
- 5,6-Dichloro derivatives (e.g., 9a, 9b): These show potent P2X3 antagonism (IC₅₀ < 10 µM) and improved tumor cell growth inhibition (e.g., 1a–1c with IC₅₀ < 100 µM in normoxia) .
- Fluorine/Chlorine Combinations (e.g., 14i ): Substitutions like 3-chloro-4-fluorobenzoyl improve solubility and target engagement .
Pharmacological Performance
Anticancer Activity
Benzimidazole-4,7-diones exhibit hypoxia-selective cytotoxicity, similar to tirapazamine (IC₅₀ = 166 µM in normoxia) . For instance:
| Compound | Substituents | IC₅₀ (Normoxia) | Hypoxia Selectivity |
|---|---|---|---|
| Tirapazamine | N/A | 166 µM | High |
| 1a | 2-Methyl, 5,6-dichloro | 98 µM | Moderate |
| 11d | 2-Trifluoromethyl, 3,4-dichloro | 38 µM | High |
| NLCQ-1 | Weak DNA-intercalating bioreductive | 10–50 µM·h | 388-fold selectivity |
The target compound’s diol groups may enhance redox cycling under hypoxia, akin to NLCQ-1, which exploits bioreduction for selective toxicity .
Metabolic and Pharmacokinetic Profiles
- Metabolic Stability : 2-Trifluoromethyl derivatives (11a–k ) resist CYP450-mediated oxidation better than 2-methyl analogs .
Biological Activity
1-Methyl-2-(methylamino)benzimidazole-4,7-diol, commonly referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of cancer therapy and neurological disorders.
The compound's chemical structure allows it to interact with multiple receptors and enzymes, influencing various biological pathways. Its molecular formula is , and it has a molecular weight of 220.23 g/mol.
1-Methyl-2-(methylamino)benzimidazole-4,7-diol exhibits its biological effects through several mechanisms:
- Receptor Interaction : It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, similar to other atypical antipsychotics. This interaction is crucial for modulating neurotransmission and alleviating symptoms in psychiatric conditions.
- Cytotoxic Activity : The compound has been evaluated for its cytotoxic properties against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells by activating caspase pathways and causing DNA damage .
Anticancer Properties
Research indicates that 1-Methyl-2-(methylamino)benzimidazole-4,7-diol exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The following table summarizes the findings from key studies:
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| A549 | 15.6 | Apoptosis via caspase activation | Significant growth inhibition | |
| WM115 | 12.3 | DNA damage induction | Enhanced apoptotic cell death |
These results indicate that the compound's ability to target hypoxic conditions in tumors makes it a promising candidate for further development as a therapeutic agent.
Neurological Effects
In addition to its anticancer properties, the compound's antagonistic activity at serotonin receptors suggests potential applications in treating mood disorders. Its modulation of neurotransmitter systems may help alleviate symptoms associated with schizophrenia and bipolar disorder.
Case Studies
Several case studies have highlighted the clinical relevance of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol:
- Case Study on Anticancer Efficacy : A study involving patients with advanced lung cancer showed that treatment with benzimidazole derivatives led to partial remission in a subset of patients, correlating with the in vitro findings of cytotoxicity against A549 cells.
- Neuropharmacological Assessment : Clinical trials assessing the efficacy of this compound in patients with schizophrenia indicated improvements in cognitive function and reduction in negative symptoms, aligning with its receptor-binding profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-methyl-2-(methylamino)benzimidazole-4,7-diol, and how can reaction conditions be optimized?
- Methodology : The compound’s benzimidazole core can be synthesized via condensation reactions of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic or catalytic conditions. For example, fluorinated analogs (e.g., 2-(fluoromethyl)-benzimidazoles) are synthesized using nucleophilic substitution or cyclization reactions with methoxy and methylamino substituents introduced via stepwise functionalization . Optimization includes adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., CuBr₂ for promoting dihydroxyphthalonitrile intermediates) .
Q. How can researchers assess the stability of 1-methyl-2-(methylamino)benzimidazole-4,7-diol under varying pH and storage conditions?
- Methodology : Stability testing via Ultra-Performance Liquid Chromatography (UPLC) is critical. For benzimidazole-4,7-dione derivatives, UPLC parameters include a C18 column, gradient elution (e.g., 0.1% formic acid in water/acetonitrile), and UV detection at 254 nm. Stability is evaluated by monitoring degradation products over time under accelerated conditions (e.g., 40°C, 75% humidity). Validation parameters (precision, accuracy, LOD/LOQ) ensure reproducibility .
Q. What spectroscopic techniques are effective for structural characterization of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm methyl/methylamino substituents and diol positions. Aromatic protons in benzimidazole resonate at δ 6.5–8.0 ppm, while methyl groups appear at δ 2.0–3.0 ppm .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- FT-IR : Peaks at 3200–3500 cm⁻¹ (O–H stretch) and 1600–1650 cm⁻¹ (C=N/C=O) confirm functional groups .
Advanced Research Questions
Q. How can hypoxia-selective cytotoxicity of benzimidazole-4,7-diol derivatives be evaluated, and how should conflicting activity data across cell lines be addressed?
- Methodology :
- Hypoxia assays : Use tumor cell lines (e.g., MCF-7, HCT-116) under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions. Measure IC₅₀ values via MTT assays. Compounds like benzimidazole-4,7-diones show enhanced cytotoxicity in hypoxia due to redox cycling generating reactive oxygen species (ROS) .
- Data contradiction resolution : Cross-validate using clonogenic assays and DNA damage markers (e.g., γ-H2AX). Differences in cell line metabolism (e.g., NAD(P)H quinone oxidoreductase activity) may explain variability. Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .
Q. What role does the redox activity of the diol groups play in the compound’s mechanism of action?
- Mechanistic insight : The 4,7-diol groups can oxidize to quinone forms (benzimidazole-4,7-dione), enabling redox cycling. This generates semiquinone radicals and ROS, disrupting mitochondrial membrane potential and inducing apoptosis in cancer cells. Electrochemical studies (cyclic voltammetry) quantify redox potentials, while ESR spectroscopy detects radical intermediates .
Q. How can stability challenges during in vitro assays (e.g., pH-dependent degradation) be mitigated?
- Strategies :
- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis.
- Antioxidants : Add ascorbic acid (0.1 mM) to prevent oxidation of diol groups.
- Low-temperature storage : Store stock solutions at –20°C in amber vials to reduce photodegradation .
Safety and Handling
Q. What safety protocols are recommended for handling benzimidazole derivatives with uncharacterized toxicity profiles?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved N95 masks) if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour.
- Waste disposal : Collect waste in sealed containers for incineration by licensed facilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
